molecular formula C12H23NO2 B2696617 Tert-butyl 3-(aminomethyl)cyclohexane-1-carboxylate CAS No. 2159237-72-4

Tert-butyl 3-(aminomethyl)cyclohexane-1-carboxylate

Cat. No.: B2696617
CAS No.: 2159237-72-4
M. Wt: 213.321
InChI Key: QIZSUYBIMDRIBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(aminomethyl)cyclohexane-1-carboxylate: is an organic compound that belongs to the class of carbamates It is characterized by a cyclohexane ring substituted with an aminomethyl group and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(aminomethyl)cyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with tert-butyl carbamate in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then treated with formaldehyde and hydrogen to yield the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(aminomethyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Alcohols.

    Substitution: Substituted carbamates or amines.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 3-(aminomethyl)cyclohexane-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.

Medicine: In medicinal chemistry, it is explored for its potential as a prodrug, where the compound is metabolized in the body to release the active drug. This approach can improve the bioavailability and reduce the side effects of certain medications.

Industry: In the chemical industry, this compound is used in the production of polymers, resins, and coatings. It is also employed as an intermediate in the synthesis of various fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)cyclohexane-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where it undergoes enzymatic hydrolysis to release the active drug. The released drug then interacts with its molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

  • Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
  • Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
  • Tert-butyl 4-(aminomethyl)cyclohexane-1-carboxylate

Comparison: Tert-butyl 3-(aminomethyl)cyclohexane-1-carboxylate is unique due to its specific substitution pattern on the cyclohexane ring. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the steric and electronic effects of the substituents. For example, the presence of the tert-butyl ester group can influence the compound’s solubility and stability, making it more suitable for certain applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-12(2,3)15-11(14)10-6-4-5-9(7-10)8-13/h9-10H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZSUYBIMDRIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCC(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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